molecular formula C18H17Br2NO4 B2494296 N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide CAS No. 832674-47-2

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide

Cat. No. B2494296
CAS RN: 832674-47-2
M. Wt: 471.145
InChI Key: WPXPNCSIHVINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C18H17Br2NO4 . It has a molecular weight of 471.14 . This compound is intended for research use only.


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide” is defined by its molecular formula C18H17Br2NO4 . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.


Physical And Chemical Properties Analysis

“N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide” has a molecular weight of 471.14 . The compound’s boiling point, storage conditions, and other physical properties are not specified in the search results .

Scientific Research Applications

Anticonvulsant Activities

N-benzyl-2-acetamidoacetamides, including derivatives similar to N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide, have been studied for their anticonvulsant activities. Research demonstrates that these compounds offer significant protection against seizures induced by maximal electroshock in mice and rats. The presence of different substituents, such as hydroxy and methoxy compounds, in these molecules has been found to enhance their anticonvulsant effects (Choi, Stables, & Kohn, 1996).

Synthesis Processes

The synthesis process of N-benzyl-2-acetamidoacetamides involves various methods and conditions. For example, a study describes the regioselective dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of similar compounds. This process is notable for its efficiency without the need for metal catalysis and the ability to achieve switchable synthesis through different neighboring groups (Qiu, Li, Ma, & Zhou, 2017).

Structural Analysis and Comparison

The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed to understand the structural basis of their anticonvulsant activities. Studies comparing these structures with antiepileptic agents like phenytoin have identified key molecular features responsible for their pharmacological effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Properties and Interactions

Research into the photoelectron spectra of benzene-containing amides, including compounds structurally related to N-benzyl-2-acetamidoacetamides, emphasizes the interaction between the benzene ring and the amidic group. This research is crucial in understanding the electronic structure and biological activity of these compounds (Klasinc, Novák, Sabljic, & McGlynn, 2009).

Applications in Drug Synthesis

N-benzyl-2-acetamidoacetamides serve as intermediates in synthesizing various pharmaceutical drugs. For instance, their role in the natural synthesis of antimalarial drugs has been explored, highlighting their significance in medicinal chemistry (Magadum & Yadav, 2018).

properties

IUPAC Name

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO4/c1-2-24-14-8-13(10-22)16(19)17(20)18(14)25-11-15(23)21-9-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPNCSIHVINHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.